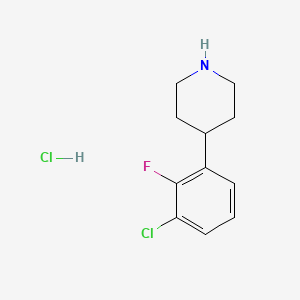

4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride

Description

4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride is a piperidine derivative featuring a substituted phenyl group at the 4-position of the piperidine ring. The phenyl group bears a chlorine atom at the 3-position and a fluorine atom at the 2-position, creating a unique electronic and steric profile. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

4-(3-chloro-2-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFN.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBGNPIFNJKMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C(=CC=C2)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride typically involves the reaction of 3-chloro-2-fluoroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products. The final product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a building block for synthesizing various organic compounds. Its unique structure allows for diverse chemical reactions, including:

- Oxidation : Formation of N-oxides.

- Reduction : Conversion into amine derivatives.

- Substitution : Nucleophilic substitution reactions involving chlorine or fluorine.

Biology

In biological research, 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride is utilized in studying biological processes. It acts as a tool in biochemical assays, particularly in receptor binding studies. The compound's interaction with specific molecular targets can modulate enzyme activity and influence physiological effects, making it valuable for understanding cellular mechanisms.

Medicine

The compound is under investigation for its potential therapeutic properties. It is considered a precursor in drug development, particularly for treating psychiatric and neurological conditions due to its ability to modulate G protein-coupled receptors (GPCRs) .

Case Study : Research has shown that derivatives of piperidine compounds can effectively interact with prokineticin receptors (PKR1 and PKR2), which are implicated in mood regulation and other physiological processes .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the development of new materials with specific functionalities, enhancing performance in various applications.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-fluorophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The structural variations among piperidine derivatives significantly influence their physicochemical and pharmacological properties. Key analogs include:

Notes:

- Electron-withdrawing groups (e.g., Cl, F, CF₃, NO₂) increase polarity and may improve binding to hydrophobic pockets in target proteins .

Physicochemical Properties

- Solubility : Hydrochloride salts universally improve water solubility. For example, 4-(diphenylmethoxy)piperidine HCl has a molecular weight of 303.83 and is formulated for enhanced dissolution .

- Stability: Electron-withdrawing groups (e.g., NO₂ in 4-(2-fluoro-4-nitrophenoxy)piperidine HCl) may reduce metabolic stability due to susceptibility to reduction .

Pharmacological and Therapeutic Potential

- CNS Applications : Compounds like (±)-threo-4-fluoromethylphenidate HCl (a piperidine derivative) are used in ADHD treatment, suggesting structural motifs that modulate neurotransmitter reuptake .

- Oncology : Ponatinib HCl, a piperidine-based kinase inhibitor, highlights the role of aromatic substituents in targeting tyrosine kinases .

- Antimicrobial Activity : Piperidine derivatives with halogenated phenyl groups have shown antibacterial and antifungal properties in preclinical studies .

Biological Activity

4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride is characterized by a piperidine ring substituted with a 3-chloro-2-fluorophenyl group. The synthesis typically involves the reaction of piperidine derivatives with halogenated phenyl compounds, utilizing various organic solvents and catalysts to optimize yield and purity.

Pharmacological Effects

The compound exhibits a range of biological activities, including:

- Antinociceptive Activity : Research indicates that 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride acts as a selective antagonist for P2X3 receptors, which are implicated in pain sensation. In animal models, it has demonstrated significant anti-nociceptive effects, suggesting its potential use in pain management therapies .

- Antimicrobial Properties : Preliminary studies have shown that derivatives of piperidine compounds exhibit antimicrobial activity against various bacterial strains. The presence of halogen substituents, such as chlorine and fluorine, enhances the antibacterial efficacy of these compounds .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound against cancer cell lines. The results indicated that it may possess anticancer properties, although further research is necessary to establish its efficacy and safety profile .

Structure-Activity Relationship (SAR)

The biological activity of 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride can be attributed to specific structural features. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring significantly influences its pharmacological properties. For instance:

| Substituent | Activity Level |

|---|---|

| Chlorine | Moderate |

| Fluorine | High |

| No substitution | Low |

This table illustrates how variations in the substituents impact the compound's overall biological efficacy.

Study 1: Antinociceptive Mechanism

A study published in Nature explored the mechanism by which 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride exerts its antinociceptive effects. The research utilized nerve ligation models to demonstrate that the compound effectively reduces pain responses by blocking P2X3 receptor activation. This finding supports its potential therapeutic application in treating chronic pain conditions .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of various piperidine derivatives were assessed against Gram-positive and Gram-negative bacteria. The results indicated that 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride exhibited significant inhibitory effects on bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or Mannich reactions. For example, piperidine derivatives are often prepared by reacting piperidine with substituted aryl halides (e.g., 3-chloro-2-fluorophenyl derivatives) in the presence of a base like triethylamine (EtN). Purification typically involves recrystallization or column chromatography using solvents such as ethyl acetate/hexane mixtures. Yield optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions .

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy (e.g., H/C NMR) should confirm structural integrity. Purity ≥95% is achievable via iterative recrystallization .

Q. How can the structural and electronic properties of this compound be characterized for drug discovery applications?

- Methodology :

- Spectroscopy : Use F NMR to monitor fluorine environments and confirm substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550 cm) .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as charge distribution on the piperidine ring, which influences receptor binding .

Q. What safety protocols are critical when handling 4-(3-Chloro-2-fluorophenyl)piperidine hydrochloride?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations. Poor in vivo efficacy may stem from rapid metabolism (e.g., cytochrome P450-mediated oxidation).

- Metabolite Identification : High-resolution mass spectrometry (HRMS) identifies metabolites, guiding structural modifications to enhance stability .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). For example, EtN concentration may reduce HCl byproduct formation during salt preparation .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time, enabling rapid adjustments .

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

- Methodology :

- Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., NMDA or σ-1 receptors). Focus on the piperidine ring’s orientation and halogen interactions (Cl/F) with hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions (e.g., solvation in POPC lipid bilayers) .

Q. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for hydrochloride salts) to guide storage protocols (e.g., desiccated, 4°C) .

Q. How do structural modifications (e.g., fluorination) impact its bioactivity and selectivity?

- Methodology :

- SAR (Structure-Activity Relationship) Studies : Synthesize analogs (e.g., replacing Cl with Br or F) and test against target enzymes/receptors. Fluorine’s electronegativity may enhance binding affinity but reduce metabolic clearance .

- Kinetic Assays : Measure IC values using fluorescence polarization assays for enzymes like kinases or phosphatases .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under standardized conditions (solvent, temperature, assay type).

- Step 2 : Cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).

- Step 3 : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.